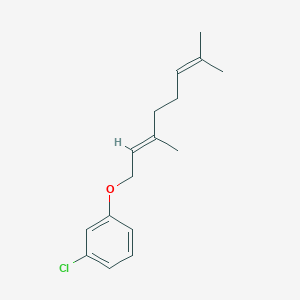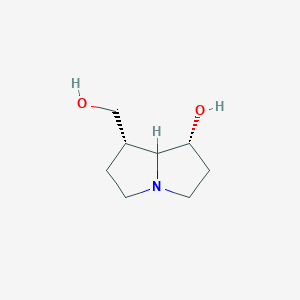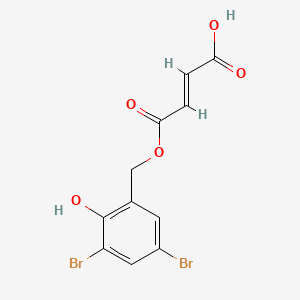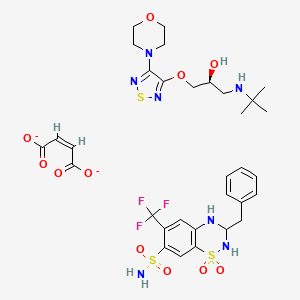
cis-2-Hexen-1-ol
Vue d'ensemble
Description
“Cis-2-Hexen-1-ol” is a green leaf volatile (GLV) that is commonly found in herbaceous plants and angiosperm trees . It may disrupt the response of conifer-infesting ambrosia beetle to the host pheromone and kairomones .
Synthesis Analysis
A stereospecific synthesis for cis-3-hexen-1-ol starts with the ethylation of sodium acetylide to 1-butyne, which is reacted with ethylene oxide to give 3-hexyn-1-ol. Selective hydrogenation of the triple bond in the presence of palladium catalysts yields cis-3-hexen-1-ol .
Molecular Structure Analysis
The molecular formula of “cis-2-Hexen-1-ol” is CH3CH2CH2CH=CHCH2OH . The molecular weight is 100.16 .
Chemical Reactions Analysis
The chemical components of cis-HXO photo-oxidation SOAs were analyzed by a thermal-desorption gas chromatography mass spectrometry (TD-GC-MS). Based on the detected products, a reaction mechanism for the cis-HXO photo-oxidation was proposed .
Physical And Chemical Properties Analysis
“Cis-2-Hexen-1-ol” has a refractive index of n20/D 1.441 (lit.) . Its boiling point is 166 °C (lit.) , and its density is 0.847 g/mL at 25 °C (lit.) .
Applications De Recherche Scientifique
Green Chemistry and Catalysis
cis-2-Hexen-1-ol: is used in green chemistry as a substrate for the hydrogenation process. Researchers have developed polysaccharide-stabilized PdAg nanocatalysts that show excellent activity in the hydrogenation of 2-hexyn-1-ol to produce cis-2-Hexen-1-ol under mild conditions . This process emphasizes the use of non-toxic natural polymers to create environmentally friendly nanomaterials, aligning with the principles of green chemistry.
Chemical Ecology
In the field of chemical ecology, cis-2-Hexen-1-ol plays a role in disrupting the response of conifer-infesting ambrosia beetles to host pheromones and kairomones . This disruption makes it a promising candidate for the development of log protectants against these beetles, which are known to cause significant damage to forestry.
Biochemical Research
As a biochemical assay reagent, cis-2-Hexen-1-ol is utilized in life science research as a biological material or organic compound . Its role in various biochemical pathways and reactions makes it a valuable tool for understanding complex biological processes.
Safety And Hazards
Orientations Futures
“Cis-2-Hexen-1-ol” is a promising candidate for the development of log protectants against ambrosia beetles . It is also used as a biochemical reagent that can be used as a biological material or organic compound for life science related research .
Relevant Papers
A paper titled “Polysaccharide-Stabilized PdAg Nanocatalysts for Hydrogenation of 2-Hexyn-1-ol” discusses the use of cis-2-Hexen-1-ol in the hydrogenation process .
Propriétés
IUPAC Name |
(Z)-hex-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-2-3-4-5-6-7/h4-5,7H,2-3,6H2,1H3/b5-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHHRLHTBGRGOT-PLNGDYQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC/C=C\CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883610 | |
| Record name | 2-Hexen-1-ol, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Green aroma | |
| Record name | (Z)-2-Hexen-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1373/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in fats; Insoluble in water, Soluble (in ethanol) | |
| Record name | (Z)-2-Hexen-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1373/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.845-0.853 | |
| Record name | (Z)-2-Hexen-1-ol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1373/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
cis-2-Hexen-1-ol | |
CAS RN |
928-94-9 | |
| Record name | cis-2-Hexen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hexen-1-ol, (2Z)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hexen-1-ol, (2Z)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hexen-1-ol, (2Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20883610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-hex-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.992 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-HEXEN-1-OL, (2Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/871TEL510E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is cis-2-Hexen-1-ol known for?
A1: cis-2-Hexen-1-ol is a volatile organic compound belonging to a group called "green leaf volatiles" (GLVs). These compounds are released by plants in response to stress, damage, or as part of their normal scent profile. [, ]
Q2: How do insects perceive cis-2-Hexen-1-ol?
A2: Research suggests that insects, such as the boll weevil (Anthonomus grandis) and the Colorado beetle (Leptinotarsa decemlineata), can detect cis-2-Hexen-1-ol and other GLVs using their olfactory receptors. [, ] These compounds can either attract or repel insects depending on the species and context.
Q3: Can cis-2-Hexen-1-ol influence insect behavior?
A3: Yes, studies have shown that cis-2-Hexen-1-ol can modify insect behavior. For instance, in boll weevils, cis-2-Hexen-1-ol can enhance the attractiveness of pheromone traps. [] Conversely, in some cases, cis-2-Hexen-1-ol might act as a repellent for certain insect species. []
Q4: How does the structure of cis-2-Hexen-1-ol relate to its activity?
A4: While the specific structural features responsible for attracting or repelling different insect species are still under investigation, it's understood that the presence of the hydroxyl group (-OH) and the double bond in the cis configuration are crucial for its biological activity. [] The length of the carbon chain also plays a role, with six-carbon GLVs often being more active than their shorter or longer counterparts. [, ]
Q5: Is cis-2-Hexen-1-ol found in any specific plant species?
A5: Yes, cis-2-Hexen-1-ol has been identified in the volatile profile of various plants, including soybeans (Glycine max) and grapevines (Vitis vinifera), specifically the Cabernet Sauvignon variety. [, ] Its presence contributes to the overall aroma profile of these plants and can play a role in attracting pollinators or deterring herbivores.
Q6: What is the molecular formula and weight of cis-2-Hexen-1-ol?
A6: The molecular formula of cis-2-Hexen-1-ol is C6H12O, and its molecular weight is 100.16 g/mol. []
Q7: Are there any deuterium-labeled versions of cis-2-Hexen-1-ol available?
A7: Yes, researchers have synthesized deuterium-labeled versions of cis-2-Hexen-1-ol, such as cis-2-hexen-1-ol-6,6,6-2H3. These labeled compounds are valuable tools for metabolic studies and tracing the fate of cis-2-Hexen-1-ol in biological systems. []
Q8: How does cis-2-Hexen-1-ol react in the atmosphere?
A8: cis-2-Hexen-1-ol, like other GLVs, is susceptible to oxidation in the atmosphere by hydroxyl (•OH), sulfate (SO4•–), and nitrate (NO3•) radicals. [] These reactions can lead to the formation of secondary organic aerosols (SOA), which have implications for air quality and climate change.
Q9: How do the rates of atmospheric reactions of cis-2-Hexen-1-ol compare in the gas phase versus the aqueous phase?
A9: Studies have shown that the aqueous-phase reactions of cis-2-Hexen-1-ol with atmospheric radicals are generally faster than their gas-phase counterparts. [] This highlights the importance of understanding the fate of GLVs in atmospheric water, such as clouds, fog, and rain, where they can contribute to SOA formation.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-oxo-2-(4-pyrrolidin-1-ylsulfonylanilino)ethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B1238498.png)
![4-ethoxy-N-[(Z)-(2-phenyl-2,3-dihydrochromen-4-ylidene)amino]benzenesulfonamide](/img/structure/B1238499.png)







![(1S,3R,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R,4S)-4,6-dihydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1238516.png)

![(6S)-6-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(5R)-5-hydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptane-2,5-diol](/img/structure/B1238519.png)

